![molecular formula C13H9F9N2O5 B14281606 1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene CAS No. 138528-18-4](/img/structure/B14281606.png)
1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene is a complex organic compound characterized by the presence of two nitro groups and a nonafluorohexyl ether substituent on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene typically involves multiple steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form 1,3-dinitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Etherification: The next step involves the etherification of 1,3-dinitrobenzene with 3,3,4,4,5,5,6,6,6-nonafluorohexanol. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium methoxide in methanol, or other nucleophiles in appropriate solvents.
Major Products Formed
Reduction: 1,3-Diamino-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Chemical Research: Serves as a precursor for the synthesis of other complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene involves its interaction with molecular targets through its nitro and ether functional groups. The nitro groups can participate in redox reactions, while the ether linkage provides stability and hydrophobic interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dinitrobenzene: Lacks the nonafluorohexyl ether substituent, making it less hydrophobic and less thermally stable.
1,3-Diamino-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene:
Uniqueness
1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene is unique due to its combination of nitro groups and a nonafluorohexyl ether substituent, which imparts distinct chemical properties such as high thermal stability, hydrophobicity, and reactivity in various chemical reactions.
Propriétés
Numéro CAS |
138528-18-4 |
|---|---|
Formule moléculaire |
C13H9F9N2O5 |
Poids moléculaire |
444.21 g/mol |
Nom IUPAC |
1,3-dinitro-5-(3,3,4,4,5,5,6,6,6-nonafluorohexoxymethyl)benzene |
InChI |
InChI=1S/C13H9F9N2O5/c14-10(15,11(16,17)12(18,19)13(20,21)22)1-2-29-6-7-3-8(23(25)26)5-9(4-7)24(27)28/h3-5H,1-2,6H2 |
Clé InChI |
LVRIAIQVLBUHAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



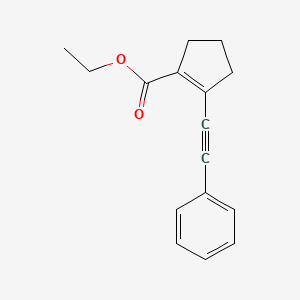
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
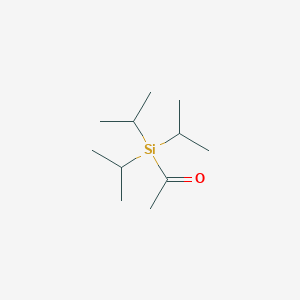
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)

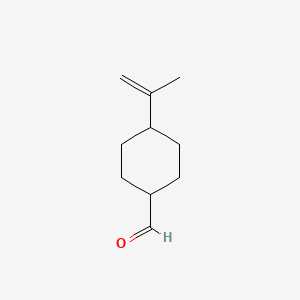
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)
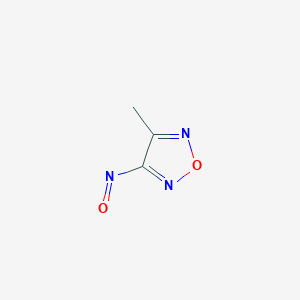
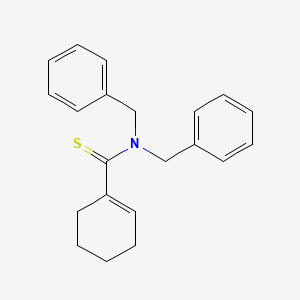
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)

